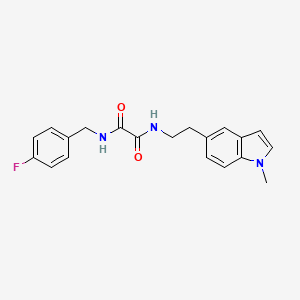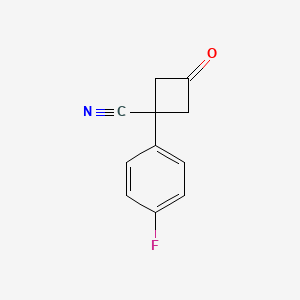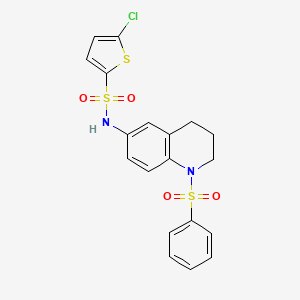
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves multiple steps:
Synthesis of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline intermediate.
Chlorination of this intermediate at the 5-position.
Coupling with thiophene-2-sulfonamide.
These reactions typically require specific catalysts, temperature control, and inert atmosphere to avoid unwanted side reactions. Detailed reaction conditions are critical for optimizing yield and purity.
Industrial Production Methods: Industrial production may leverage continuous flow techniques to ensure efficient and scalable synthesis. Solvents like dichloromethane and reagents such as thionyl chloride, anhydrous aluminium chloride, and sulfonamide derivatives are typically used. These methods focus on maximizing yield while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation, often involving the thiophene ring, which can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the sulfonamide group, and common reducing agents include lithium aluminium hydride.
Substitution: The chloro group is prone to nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate, organometallic reagents.
Major Products: These reactions can yield products such as oxidized thiophene derivatives, reduced sulfonamides, and various substituted products depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis involving heterocyclic compounds.
Biology: In biological research, the compound's potential bioactivity is investigated, including its role as an enzyme inhibitor or receptor ligand.
Industry: Industrial applications might involve its use in materials science, particularly in creating polymers and other advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering conformational states, thereby modulating biological pathways. The exact mechanism depends on the biological context in which it is used.
相似化合物的比较
Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
5-chloro-N-(quinolin-6-yl)thiophene-2-sulfonamide
N-(1-(phenylsulfonyl)-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Uniqueness: The compound's uniqueness lies in its combination of functional groups, which confer unique chemical reactivity and biological activity. It is distinct due to the presence of both the chloro and sulfonamide groups in conjunction with the tetrahydroquinoline core, offering versatile reactivity not commonly found in similar compounds.
This multifaceted reactivity and potential bioactivity make 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide a valuable compound for ongoing scientific research and industrial applications.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRMVULECGFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

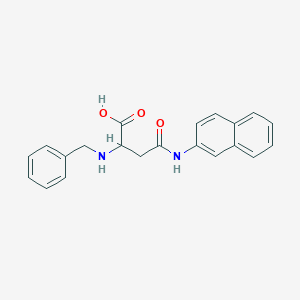
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618574.png)
![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)
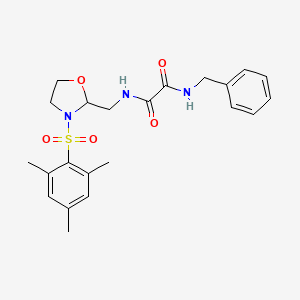

![1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2618583.png)
![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)
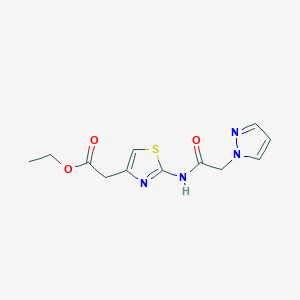
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2618587.png)
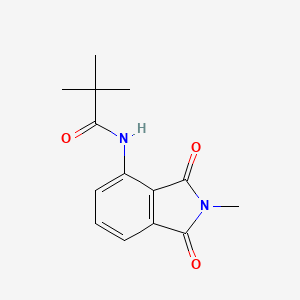
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2618592.png)
